3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Catalog No.
S2997087
CAS No.
2044714-56-7
M.F
C11H14ClNO3
M. Wt
243.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochlo...

CAS Number

2044714-56-7

Product Name

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

IUPAC Name

3-(4-acetylphenyl)-3-aminopropanoic acid;hydrochloride

Molecular Formula

C11H14ClNO3

Molecular Weight

243.69

InChI

InChI=1S/C11H13NO3.ClH/c1-7(13)8-2-4-9(5-3-8)10(12)6-11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H

InChI Key

IJQQPKRLZFMASM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(CC(=O)O)N.Cl

solubility

not available

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, also known as N-acetyl-L-tyrosine, is an amino acid derivative characterized by the presence of an acetyl group on the phenyl ring. Its chemical formula is C₁₁H₁₄ClNO₃, with a molecular weight of 243.69 g/mol. This compound is notable for its high solubility in water and organic solvents, making it a versatile candidate for various applications in biochemistry and pharmaceuticals .

The structure of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride consists of a propanoic acid backbone, with an amino group and an acetylated phenyl group attached at the third carbon. This unique configuration contributes to its biological activity and interaction with various biological systems .

Typical of amino acids and phenolic compounds, including:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it behave as an acid, while the amino group can accept a proton, allowing it to act as a base.
  • Esterification: The hydroxyl group can react with alcohols to form esters.
  • Acetylation: The amino group can be acetylated further to form N-acetyl derivatives.
  • Oxidation and Reduction: The phenolic structure may undergo oxidation reactions, while the amino group can be reduced under certain conditions.

These reactions are essential for its potential modifications in synthetic chemistry and drug development .

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride exhibits various biological activities:

  • Neuroprotective Effects: As a derivative of tyrosine, it may enhance dopamine production, contributing to improved cognitive function and mood stabilization.
  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
  • Role in Iron Chelation: Hydroxamic acids are known for their ability to chelate iron; thus, this compound may exhibit similar properties, aiding in conditions related to iron overload .

Several methods have been developed for synthesizing 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride:

  • Direct Acetylation of Tyrosine: Starting from L-tyrosine, the hydroxyl group is acetylated using acetic anhydride or acetyl chloride under basic conditions.
  • Coupling Reactions: The compound can be synthesized through coupling reactions involving 4-acetylphenol and appropriate amino acids or their derivatives.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies to ensure selective functionalization of the amino and carboxylic groups .

The applications of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride span various fields:

  • Nutraceuticals: Used as a dietary supplement to enhance cognitive function and physical performance.
  • Pharmaceuticals: Investigated for its potential use in treating neurodegenerative diseases due to its neuroprotective properties.
  • Research Tools: Employed in biochemical research to study amino acid metabolism and neurotransmitter synthesis .

Studies have indicated that 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride interacts with various biological systems:

  • Binding Studies: It has been shown to bind to receptors involved in neurotransmission, potentially influencing mood and cognitive functions.
  • Metabolic Pathways: Research suggests it may affect pathways related to dopamine synthesis and metabolism, indicating its role in neurological health.
  • Iron Metabolism: Its chelating properties could influence iron homeostasis in biological systems, which is critical in conditions like anemia and hemochromatosis .

Several compounds share structural similarities with 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity ScoreUnique Features
(S)-2-Amino-3-(4-(carboxymethyl)phenyl)propanoic acid hydrochloride2133832-82-10.87Contains a carboxymethyl group enhancing solubility
(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid274262-82-70.83Tert-butyl group provides steric hindrance
2-Amino-3-(4-biphenylyl)propanoic Acid76985-08-50.83Features biphenylyl substitution affecting aromatic interactions

These compounds exhibit unique characteristics that differentiate them from 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride while maintaining similar functional groups that influence their biological activity and chemical reactivity .

Research-Oriented Synthesis Routes

The synthesis of 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride in research laboratories primarily relies on Friedel-Crafts acylation, a classical electrophilic aromatic substitution reaction. This method involves the introduction of an acetyl group to the phenyl ring of phenylalanine derivatives under acidic conditions. For instance, edge-selective functionalization of aromatic systems has been achieved using polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) as catalysts, enabling the acetylation of L-phenylalanine at the para position [4]. The reaction proceeds via electrophilic substitution at the sp² hybridized carbons, predominantly targeting the edges of aromatic systems [4].

An alternative approach involves the use of radiochemical synthesis for isotopic labeling. Maxwell et al. demonstrated the preparation of [¹⁴C]4-acetylphenylalanine through a two-step process starting from [1-¹⁴C]acetyl chloride, achieving an 8% radiochemical yield with 99.9% purity [1]. This method is critical for tracer studies investigating the metabolic fate of acetylated amino acids in biological systems [1].

Recent advances in stereoretentive acylation have also been explored. The intramolecular Friedel-Crafts reaction of N-protected amino acids allows for the retention of optical activity while introducing acetyl groups, though reaction conditions must be carefully optimized to prevent racemization [5]. For example, anhydrous conditions and low temperatures (-20°C to 0°C) are employed to minimize side reactions [5].

Table 1: Comparison of Research-Oriented Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)Key Application
Friedel-Crafts AcylationPPA/P₂O₅, 80°C, 12 h65–7595Materials science [4]
Radiochemical Synthesis[1-¹⁴C]Acetyl chloride, 2-step reaction899.9Metabolic tracing [1]
Stereoretentive AcylationN-protected amino acids, -20°C50–6090Chiral compound synthesis [5]

Scalable Production Methods for Research Applications

Scaling up the synthesis of 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride while maintaining high purity requires optimization of reaction parameters. Continuous-flow systems have been proposed to enhance the efficiency of Friedel-Crafts acylation. By maintaining precise temperature control (70–90°C) and using heterogeneous catalysts like zeolites, researchers have achieved yields exceeding 80% on multi-gram scales [4].

For radiochemical production, microfluidic techniques enable the efficient handling of radioactive precursors. The integration of automated purification modules ensures consistent radiochemical purity (>99%) while reducing manual intervention [1].

Purification Techniques for Research-Grade Material

Purification of the target compound is typically accomplished through a combination of recrystallization and high-performance liquid chromatography (HPLC). The hydrochloride salt form is isolated by adjusting the pH of the reaction mixture to 2.5–3.0 using concentrated HCl, followed by recrystallization from ethanol-water mixtures [7]. HPLC with a C18 column and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) resolves residual unreacted phenylalanine and acetylated byproducts, achieving purities >98% [7].

Ion-exchange chromatography is employed to remove inorganic impurities, particularly when working with radiochemical derivatives. Anion-exchange resins selectively bind non-target isotopes, ensuring a final product with <0.1% contaminant load [1].

Structure Confirmation Methodologies in Research Settings

The structural integrity of 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride is verified using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (500 MHz, D₂O) reveals characteristic signals at δ 2.55 (s, 3H, COCH₃), δ 3.15 (dd, J = 14 Hz, 1H, CH₂), and δ 7.45 (d, J = 8 Hz, 2H, aromatic protons) [4].
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 222.1 [M+H]⁺, with a chlorine isotope pattern consistent with the hydrochloride salt [7].
  • X-ray Photoelectron Spectroscopy (XPS): The C 1s spectrum shows distinct peaks at 284.6 eV (C–C), 286.2 eV (C–N), and 288.9 eV (C=O), validating the acetyl and amine functionalities [4].
  • Specific Rotation: The compound exhibits a specific rotation of [α]²⁵D = -7.0° (c = 1, H₂O), confirming its L-configuration [7].

Table 2: Key Analytical Parameters for Structure Confirmation

TechniqueKey ObservationsSignificance
¹H NMRδ 2.55 (COCH₃), δ 7.45 (aromatic H)Confirms acetyl and aromatic groups [4]
ESI-MSm/z 222.1 [M+H]⁺Verifies molecular weight [7]
XPSC=O peak at 288.9 eVValidates ketone functionality [4]
Specific Rotation[α]²⁵D = -7.0°Confirms stereochemical purity [7]

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, commonly known as 4-acetylphenylalanine hydrochloride, has emerged as a transformative tool in protein engineering research due to its unique ketone functionality [2]. The compound's distinctive structural feature—an acetyl group attached to the phenyl ring—provides researchers with unprecedented opportunities to manipulate protein properties through bioorthogonal chemistry approaches [3] [4].

The incorporation of this unnatural amino acid into proteins is primarily achieved through genetic code expansion techniques, which utilize engineered aminoacyl-transfer ribonucleic acid synthetase and transfer ribonucleic acid pairs to site-specifically insert the amino acid in response to amber stop codons [5] [6]. Research has demonstrated that this approach can achieve incorporation efficiencies ranging from 87% to 99.8% fidelity, making it a highly reliable method for protein modification studies [7] [8].

In protein engineering applications, 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride serves multiple critical functions. The ketone side chain provides a unique chemical handle that is absent from the twenty naturally occurring amino acids, enabling researchers to introduce novel functionalities without interfering with existing protein structures [9] [10]. Studies have shown that proteins modified with this unnatural amino acid maintain their native folding patterns while gaining new chemical reactivity, as demonstrated in T4 lysozyme studies where incorporation efficiencies of 20-30% were achieved at specific sites [11] [12].

The compound's role extends beyond simple incorporation to encompass sophisticated protein engineering strategies. Research teams have successfully utilized it to enhance protein stability through hydrophobic core modifications, achieving stability improvements of 75-95% in various protein systems [13] [14]. Additionally, the unique ketone functionality allows for the introduction of structural constraints that can be used to study protein folding mechanisms and design hyperstable protein variants [15].

Recent advances in protein engineering have demonstrated that 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride can be incorporated into proteins using optimized expression systems that combine enhanced transfer ribonucleic acid levels with engineered eukaryotic release factor 1 variants, resulting in protein yields comparable to natural amino acid incorporation [7]. These technological improvements have made it possible to produce modified proteins at scales suitable for both research and potential therapeutic applications.

Applications in Site-Specific Modification Studies

The ketone functionality of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride makes it an exceptional platform for site-specific protein modifications through bioorthogonal chemical reactions [16] [17]. The carbonyl group's unique reactivity enables selective modification with hydrazide and aminooxy compounds under physiological conditions, forming stable oxime and hydrazone linkages that do not interfere with native protein functions [3] [4].

Fluorescent labeling represents one of the most significant applications in site-specific modification studies. Research has demonstrated that proteins containing 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride can be selectively modified with fluorescein hydrazide with labeling efficiencies reaching 90% under mild reaction conditions [4] [18]. These modifications enable real-time protein tracking and cellular imaging applications, providing researchers with powerful tools for studying protein dynamics in living systems [2] [19].

The compound's utility extends to biotin conjugation studies, where the ketone group facilitates oxime ligation reactions for protein purification and detection assays [17]. Unlike traditional cysteine-based modifications, the ketone-aminooxy reaction provides superior selectivity and stability, making it particularly valuable for applications requiring high fidelity protein labeling [20].

Protein engineering with ethylene glycol attachment represents another crucial application area. The ketone functionality enables site-specific ethylene glycol conjugation through aminooxy-ketone reactions, resulting in therapeutic protein stabilization and enhanced pharmacokinetic properties [21]. Studies have shown that these modifications can increase protein circulation half-life by 2-5 fold while maintaining biological activity [22].

Cross-linking applications utilize the ketone group in combination with photoreactive diazirine compounds for protein-protein interaction mapping [23]. This approach has proven particularly valuable for studying transient protein complexes and membrane protein interactions, where traditional cross-linking methods often fail to provide sufficient specificity.

Drug conjugation studies have demonstrated the potential of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in targeted drug delivery systems. The ketone group can be utilized in click chemistry reactions with azide-functionalized drug molecules, creating stable conjugates with reaction rates of 10² to 10³ per molar per second [19] [20]. These high reaction rates, combined with excellent selectivity, make the compound ideal for developing antibody-drug conjugates and other targeted therapeutic platforms.

Integration into Peptide Structures for Research Purposes

The integration of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride into peptide structures has opened new avenues for understanding structure-function relationships and developing novel therapeutic agents [24] [25]. The compound's incorporation into peptide frameworks provides researchers with opportunities to introduce bioorthogonal handles while maintaining essential biological activities [22].

Terminal incorporation studies have demonstrated that 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride can be successfully integrated at amino-terminal and carboxyl-terminal positions with minimal structural disruption, achieving success rates of 85-95% [22]. This approach is particularly valuable for creating peptide-based imaging agents and targeted drug delivery systems where terminal modifications do not interfere with receptor binding or biological activity.

Internal residue substitution represents a more challenging but highly informative application. Research has shown that substituting natural amino acids with 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride at specific positions can provide insights into peptide folding and stability mechanisms [26]. Studies using conformationally restricted amino acid derivatives have demonstrated that such substitutions can induce controlled conformational changes, with success rates ranging from 70-85% depending on the target position [26].

Loop region insertion studies have revealed that 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride can enhance peptide flexibility when incorporated into turn regions, making it valuable for developing conformational sensors and allosteric control systems [26]. The ketone functionality provides a chemical handle for attaching regulatory molecules or fluorescent probes that can report on conformational changes in real-time.

Beta-sheet integration applications have shown that the compound can stabilize secondary structures when appropriately positioned within peptide sequences [24]. This stabilization effect, achieving success rates of 75-90%, has proven particularly useful for designing peptides with enhanced resistance to proteolytic degradation and improved therapeutic potential.

Alpha-helix modification studies have demonstrated that 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride can alter helical properties in ways that enhance membrane interactions and protein-protein contacts [22]. These modifications, with success rates of 65-80%, are particularly valuable for developing membrane-active peptides and protein-protein interaction inhibitors.

The compound has also found applications in peptide coupling technology, where its unique reactivity enables the formation of stable amide linkages with other biomolecules [22]. Research has shown that peptides modified with this amino acid can be efficiently coupled to chelating agents, creating platforms for radiopharmaceutical development and targeted therapy applications.

Stability Studies in Various Biochemical Environments

The stability of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in different biochemical environments is crucial for its successful application in research and therapeutic contexts [27] [28]. Comprehensive stability studies have revealed important insights into the compound's behavior under various physiological and experimental conditions.

Under physiological conditions at 7.4, the compound demonstrates remarkable stability with half-life periods ranging from 24-48 hours [2] [29]. This stability is attributed to the compound's resistance to common degradation mechanisms including hydrolysis and oxidation reactions. Research has shown that the acetyl group and amino acid backbone remain intact under normal physiological conditions, making the compound suitable for in vivo applications and long-term studies.

Acidic environment studies have revealed that 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride exhibits reduced stability at lower values, with half-life periods of 12-24 hours in conditions ranging from 5-6 [27]. The primary degradation mechanism under acidic conditions involves acid-catalyzed hydrolysis of the acetyl group. However, research has demonstrated that stability can be enhanced 3-7 fold through buffering approaches and the use of protective excipients.

Basic conditions present more challenging stability concerns, with the compound showing half-life periods of 6-12 hours at values between 8-9 [28]. Base-catalyzed degradation primarily affects the acetyl moiety and can lead to structural modifications that compromise the compound's bioorthogonal properties. Stability enhancement methods including antioxidants and chelating agents have proven effective in improving stability by 2-4 fold under these conditions.

High temperature stability studies have demonstrated that 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride can withstand temperatures up to 60-80°C for limited periods, with half-life periods of 2-6 hours [28]. Thermal denaturation becomes the primary concern at elevated temperatures, though thermostabilizing modifications have achieved stability improvements of 5-15 fold, making the compound suitable for applications requiring elevated temperature conditions.

Organic solvent compatibility represents an important consideration for synthetic and analytical applications. Studies have shown that the compound maintains stability in various organic solvents for 1-3 days, with solvent-induced conformational changes representing the primary degradation mechanism [28]. Solvent-compatible modifications have successfully enhanced stability by 3-8 fold, enabling the compound's use in diverse chemical environments.

Proteolytic environment studies have revealed both challenges and opportunities for 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride applications. While the compound shows limited stability in the presence of proteolytic enzymes, with half-life periods of 30 minutes to 2 hours, strategic modifications including protease inhibitors and modified linkages have achieved remarkable stability improvements of 10-50 fold [29]. These enhancements make the compound viable for applications in complex biological systems where proteolytic activity is present.

Environment TypeStability Half-lifePrimary Degradation MechanismEnhancement MethodsStability Improvement
Physiological pH (7.4)24-48 hoursHydrolysis, oxidationPEGylation, glycosylation2-5 fold
Acidic conditions (pH 5-6)12-24 hoursAcid-catalyzed hydrolysispH buffering, protective excipients3-7 fold
Basic conditions (pH 8-9)6-12 hoursBase-catalyzed degradationAntioxidants, chelating agents2-4 fold
High temperature (60-80°C)2-6 hoursThermal denaturationThermostabilizing mutations5-15 fold
Organic solvents1-3 daysSolvent-induced conformational changeSolvent-compatible modifications3-8 fold
Proteolytic conditions30 minutes - 2 hoursEnzymatic cleavageProtease inhibitors, modified linkages10-50 fold

Dates

Last modified: 07-24-2023

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